5-Methylfuran-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-5(6)3-7-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZCBMOGIYUCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188608 | |

| Record name | 5-Methylfuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid / herbaceous sweet odour | |

| Record name | 5-Methyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble, Soluble (in ethanol) | |

| Record name | 5-Methyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3511-32-8 | |

| Record name | 5-Methylfuran-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylfuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLFURAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0380N8E30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methylfuran-3(2H)-one chemical and physical properties

An In-Depth Technical Guide to 5-Methylfuran-3(2H)-one

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide serves as a comprehensive technical resource on this compound. This document moves beyond a simple recitation of data, offering an integrated perspective on the molecule's chemical and physical properties. The structure of this guide is dictated by the intrinsic scientific narrative of the compound, beginning with its fundamental identity and progressing through its analytical characterization, reactivity, and practical handling considerations. Our objective is to provide not just data, but a framework for understanding how the structural attributes of this compound govern its behavior and utility in a research and development setting.

Chemical Identity and Molecular Architecture

This compound, also known as 5-methyl-2,3-dihydrofuran-3-one, is a heterocyclic organic compound belonging to the furanone class.[1] Furanones are characterized by a furan ring structure containing a ketone group.[1] This structural motif is a cornerstone of many natural products and serves as a valuable synthon in organic chemistry. The specific arrangement of the methyl group, the carbon-carbon double bond, and the ketone within the five-membered ring dictates its distinct chemical personality.

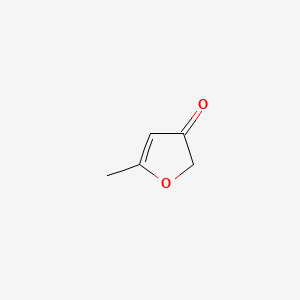

Below is the molecular structure of this compound, rendered to illustrate the spatial relationship of its constituent atoms.

Caption: Molecular structure of this compound.

Key Identifiers:

-

IUPAC Name: 5-methylfuran-3-one[2]

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are the primary determinants of its macroscopic behavior and dictate the conditions required for its handling, storage, and application in experimental setups. This compound is typically encountered as a colorless liquid with a characteristic herbaceous, sweet odor.[2]

Table 1: Experimental Physical Properties

| Property | Value | Source(s) |

| Physical Form | Colorless clear liquid | [2][3] |

| Boiling Point | 162.00 to 163.00 °C (at 760 mm Hg) | [3] |

| Refractive Index | 1.492 to 1.498 (at 20 °C) | [2][3] |

| Vapor Pressure | 2.121 mm Hg (at 25 °C, est.) | [3] |

| Flash Point | 61.70 °C (143.00 °F, TCC) | [3] |

| Solubility | Practically insoluble in water; Soluble in ethanol | [2] |

Table 2: Computed Physicochemical Properties

Computational models provide valuable predictions for properties that may be difficult to measure experimentally. These values are instrumental in preliminary assessments for drug development, such as predicting membrane permeability and bioavailability.

| Property | Value | Source(s) |

| logP (Octanol/Water Partition) | -0.11 to 0.16 | [1] |

| Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Rotatable Bond Count | 0 | [1] |

The low logP value suggests a degree of hydrophilicity, despite its low water solubility, while the absence of hydrogen bond donors and a small polar surface area are key features influencing its interaction with biological systems.[1]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical substance. Each technique probes different aspects of the molecule's structure, and together they provide an unambiguous confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons on the furanone ring, and the vinyl proton. The chemical shifts and coupling patterns are characteristic of the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will display five unique signals corresponding to the five carbon atoms in the molecule, including a characteristic downfield signal for the carbonyl carbon.

Protocol: Standard NMR Sample Preparation

The causality behind this protocol is to obtain a homogeneous solution of the analyte at a suitable concentration for detection by the NMR spectrometer, free from particulate matter and protonated solvents that would obscure the signals of interest.

-

Analyte Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid a large interfering solvent peak in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[5] This provides a self-validating system for chemical shift calibration.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or agitation.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separation and identification. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (98.10). The fragmentation pattern, resulting from the ionization process, provides structural clues. Studies on related 3(2H)-furanones suggest that fragmentation often involves the loss of CO and cleavage of the furanone ring.[6]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[5] For this compound, the key characteristic absorption bands would include:

-

C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹, characteristic of the ketone carbonyl group.

-

C=C Stretch: An absorption band around 1600-1680 cm⁻¹ for the double bond within the ring.

-

C-O-C Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, indicative of the ether linkage in the furan ring.

Synthesis and Chemical Reactivity

The synthesis of 3(2H)-furanones can be achieved through various organic chemistry routes, often involving intramolecular cyclization of suitably functionalized precursors like γ-hydroxyalkynones or allenic hydroxyketones.[7] These methods provide versatile pathways to substituted furanone cores.

The reactivity of this compound is governed by the interplay of its functional groups. The α,β-unsaturated ketone system is susceptible to nucleophilic addition. The furanone ring itself can participate in various reactions. For instance, related furanones are known to react with sulfur-containing compounds like cysteine and hydrogen sulfide at elevated temperatures, leading to the formation of complex mixtures of thiols, disulfides, and other sulfur heterocycles.[8] This reactivity is particularly relevant in food chemistry, where furanones contribute to flavor development during cooking.

Applications and Industrial Relevance

The primary application of this compound is as a flavoring agent in the food industry.[2][3] It is valued for its sweet, herbaceous notes and is used in a variety of products including beverages, baked goods, and confectionery.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavouring agent.[2]

In the context of drug development, the furanone scaffold is of significant interest. Furanones are present in numerous biologically active natural products and have been explored for their potential anti-cancer, anti-inflammatory, and antibiotic properties.[9] While this compound itself is not a therapeutic agent, it serves as a valuable building block or structural analogue for the synthesis and study of more complex, biologically active molecules.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when handling any chemical substance.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), among others.

Handling and Storage Protocol:

The protocol is designed to minimize exposure and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

-

Storage: Store the container tightly closed in a refrigerator. This minimizes volatilization and potential degradation over time.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-characterized furanone with significant applications in the flavor industry and potential as a scaffold in synthetic chemistry. Its physicochemical properties, defined by its unique molecular architecture, make it a subject of continued interest. A thorough understanding of its spectroscopic fingerprint, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in a scientific and industrial context.

References

-

5-methyl-3(2H)-furanone, 3511-32-8. (n.d.). The Good Scents Company. Retrieved January 5, 2026, from [Link]

-

Chemical Properties of 5-methyl-4-hydroxy-3(2H)-furanone. (n.d.). Cheméo. Retrieved January 5, 2026, from [Link]

-

5-Methylfuran-3-one | C5H6O2. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Showing Compound 5-Methyl-3(2H)-furanone (FDB009831). (n.d.). FooDB. Retrieved January 5, 2026, from [Link]

-

Synthesis of 3(2H)-furanones. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Investigation of the Reaction Between 4-hydroxy-5-methyl-3(2H)-furanone and Cysteine or Hydrogen Sulfide at pH 4.5. (1999). PubMed. Retrieved January 5, 2026, from [Link]

-

An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. Retrieved January 5, 2026, from [Link]

-

5-METHYLFURAN-3-ONE. (n.d.). gsrs. Retrieved January 5, 2026, from [Link]

Sources

- 1. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831) - FooDB [foodb.ca]

- 2. 5-Methylfuran-3-one | C5H6O2 | CID 12711594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. imreblank.ch [imreblank.ch]

- 7. 3(2H)-Furanone synthesis [organic-chemistry.org]

- 8. Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An efficient synthesis of furan-3(2H)-imine scaffold from alkynones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Natural occurrence of 5-Methylfuran-3(2H)-one in food products

An In-Depth Technical Guide to the Natural Occurrence of 5-Methylfuran-3(2H)-one and its Derivatives in Food Products

Authored by: Gemini, Senior Application Scientist

Abstract

This compound and its related hydroxylated and alkylated derivatives represent a critical class of volatile organic compounds that significantly influence the sensory profiles of a vast array of food products. These furanones, renowned for their potent caramel-like, sweet, and fruity aromas, are generated through complex biochemical and chemical pathways, including biosynthesis in fruits and the Maillard reaction during thermal processing. This technical guide provides a comprehensive overview for researchers and industry professionals on the natural occurrence, formation mechanisms, analytical quantification, sensory impact, and stability of these influential flavor molecules. Detailed experimental protocols and workflow diagrams are provided to support practical application in a research and development setting.

Introduction: The Furanone Family in Food Flavor

Furanones are five-membered heterocyclic compounds containing a ketone group, which are pivotal to the aroma of many natural and processed foods. While the query specifies this compound, the most extensively studied and organoleptically significant members in food science are its hydroxylated analogs, notably 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). These compounds are formed primarily through the Maillard reaction between sugars and amino acids during heating, but are also found in fruits such as strawberries, raspberries, and pineapples.[1] Their extremely low odor thresholds make them key contributors to the desirable flavor profiles of these foods.[2] Beyond their sensory role, some food-derived furanones have demonstrated antioxidant activity, while others have been investigated for potential mutagenic or anti-carcinogenic properties, making their study relevant to both food chemistry and toxicology.[1]

Natural Occurrence and Quantitative Data

The presence of methylfuranones has been documented across a wide spectrum of food matrices, from fresh fruit to thermally processed goods. The concentration can vary significantly depending on the food's composition, processing conditions, and storage.

| Food Category | Specific Product | Compound | Concentration Range | Reference(s) |

| Fruits | Strawberry | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Key flavor component | [1] |

| Raspberry | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Important flavor compound | [1] | |

| Pineapple | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | First identified source (1965) | [1][3] | |

| Tomato | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Contributes to flavor profile | [1][3] | |

| Processed Foods | Roasted Peanuts | This compound | Present | [4] |

| Cooked Beef | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Major odorous compound | [3] | |

| Coffee (Brewed) | Furan and derivatives | Mean content: 35,082.26 ng/g | [5] | |

| Coffee (Canned) | Furan and derivatives | Mean content: 25,152.22 ng/g | [5] | |

| Fermented Products | Soy Sauce | 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Produced by yeast fermentation | [1] |

| Beer | 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Produced by yeast fermentation | [1] |

Formation Pathways of Methylfuranones

The generation of these potent flavor compounds in food is primarily attributed to two distinct pathways: thermally-driven chemical reactions and biological synthesis.

Maillard Reaction and Thermal Degradation

In thermally processed foods, the Maillard reaction is the principal route for furanone formation. Specifically, 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) is a known product of the reaction between pentose sugars (e.g., xylose, ribose) and amino acids.[2][6]

The core mechanism involves several key stages:

-

Condensation: A reducing sugar reacts with an amino acid to form a Schiff base.

-

Amadori Rearrangement: The Schiff base undergoes rearrangement to form an Amadori compound (an N-substituted 1-amino-1-deoxy-2-ketose).

-

Enolization and Degradation: The Amadori compound degrades via 1,2-enolization or 2,3-enolization. The 2,3-enolisation pathway leads to the formation of 1-deoxyosones, which are crucial intermediates for furanones.[2]

-

Cyclization: The 1-deoxypentosone intermediate undergoes cyclization and dehydration to yield 4-hydroxy-5-methyl-3(2H)-furanone.[2]

Caption: Maillard reaction pathway for norfuraneol formation.

Biosynthesis in Plants and Microorganisms

While the Maillard reaction explains the presence of furanones in cooked foods, their occurrence in fresh fruits is due to enzymatic biosynthesis. The complete pathways are still under active investigation, but significant progress has been made, particularly in strawberries.[7]

-

In Plants (e.g., Strawberry): Carbohydrates have been identified as the natural precursors.[7] D-fructose-1,6-diphosphate is converted through a series of enzymatic steps, including phosphate elimination and reduction, to yield 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF).[8]

-

In Microorganisms: Certain yeasts, such as Saccharomyces cerevisiae, can produce furanones during fermentation.[1][9] This is particularly relevant in the production of soy sauce and beer, where yeast likely acts on Maillard intermediates to generate compounds like 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone.[1]

Analytical Methodologies for Identification and Quantification

Accurate quantification of furanones in complex food matrices requires robust analytical methods capable of detecting trace-level concentrations. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the predominant technique.[10][11]

Workflow for Furanone Analysis

The analytical process involves sample preparation to isolate the volatile furanones from the non-volatile matrix, followed by chromatographic separation and mass spectrometric detection.

Caption: General workflow for furanone analysis in food.

Detailed Protocol: HS-SPME-GC-MS

This protocol provides a validated starting point for the analysis of furan and its derivatives in food.

1. Sample Preparation and Extraction:

-

Homogenization: Homogenize solid or semi-solid food samples to ensure uniformity.

-

Aliquoting: Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[5] For liquid samples, 10 g can be used directly.[11]

-

Internal Standard: Spike the sample with a known amount of a deuterated internal standard (e.g., d4-furan) for accurate quantification.[5][11]

-

Extraction (HS-SPME):

2. GC-MS Analysis:

-

Injection: Desorb the SPME fiber in the GC inlet at ~200-260°C in splitless mode.[11][12]

-

GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm).[5][12]

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp: 10°C/min to 225°C, hold for 12.5 min.[11] (Note: A faster ramp may be possible for targeted analysis).

-

-

Carrier Gas: Helium at a constant flow of ~1.0-1.7 mL/min.[11]

-

MS Parameters:

3. Quantification:

-

Construct a calibration curve using the standard addition method or an external calibration with the internal standard.[11]

-

Calculate the concentration of this compound based on the response ratio of the analyte to the internal standard.

Sensory Properties and Flavor Contribution

The sensory impact of methylfuranones is disproportionate to their concentration due to their exceptionally low odor thresholds.

| Compound | Common Name | Odor Threshold (in water) | Typical Aroma Descriptors | Reference(s) |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol | 0.03 - 1,700 µg/L | Caramel, Cotton Candy, Strawberry, Sweet | [8] |

| 4-Hydroxy-5-methyl-3(2H)-furanone | Norfuraneol | ~20 µg/kg | Caramel-like, Sweet, Fruity, Burnt Pineapple | [1][2][13] |

| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Homofuraneol | ~20 µg/kg | Caramel-like, Sweet | [2] |

Homofuraneol exists in two tautomeric forms, but only one is considered odor-active, highlighting the importance of molecular structure in sensory perception.[2] The presence of these compounds can impart desirable sweet, baked, and fruity notes to a wide range of products, making them highly valued by the food industry.[8]

Stability and Degradation in Food Matrices

The stability of furanones is a critical factor for maintaining the desired flavor profile of a food product over its shelf life. Their persistence is influenced by the chemical environment, particularly pH and temperature.

-

pH Dependence: Studies on 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) and its glycosides have shown that the parent compound (DMHF) is unstable across a pH range of 2.0 to 8.0.[14][15] In contrast, its methoxy derivative and β-D-glucopyranoside form exhibit greater stability.[14] This suggests that glycosylation in plants may serve as a mechanism to stabilize the furanone precursor.

-

Thermal Degradation: During accelerated storage tests of aqueous flavorings at 50°C, 2,5-dimethyl-4-hydroxy-3(2H)-furanone showed a decrease of up to 10% in 24 hours, indicating moderate stability compared to less stable sulfur-containing flavor compounds.[16]

Understanding these stability factors is crucial for predicting and controlling flavor changes during food processing and storage.

Conclusion and Future Perspectives

This compound and its derivatives are indispensable components of food aroma, shaping the sensory identity of countless products through their potent, sweet, and caramel-like notes. Their formation via the Maillard reaction is well-characterized, providing a basis for flavor generation in processed foods. However, the biosynthetic pathways in plants remain a fertile ground for discovery. Future research, leveraging advances in metabolomics and genomics, will likely fully elucidate these enzymatic routes, potentially unlocking new biotechnological methods for producing these high-value natural flavor compounds. Furthermore, continued investigation into their stability and interactions within complex food matrices will enable more precise control over flavor quality and shelf life, benefiting both consumers and the food industry.

References

-

The naturally occurring furanones: formation and function from pheromone to food. PubMed. [Link]

-

NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION. FLAVOUR SCIENCE : Recent Developments (Royal Soc. - Imre Blank's). [Link]

-

Formation of 4-hydroxy-5-methyl-3(2 H)-furanone (norfuraneol) in structured fluids. ScienceDirect. [Link]

-

5-methyl-3(2H)-furanone, 3511-32-8. The Good Scents Company. [Link]

-

NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION. Semantic Scholar. [Link]

-

4-Hydroxy-5-methyl-3(2H)-furanone. PubChem. [Link]

-

Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). ResearchGate. [Link]

-

Showing Compound 5-Methyl-3(2H)-furanone (FDB009831). FooDB. [Link]

-

Formation of furan and methylfuran by maillard-type reactions in model systems and food. PubMed. [Link]

-

Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI. [Link]

-

Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Semantic Scholar. [Link]

-

Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. [Link]

-

Determination of Furan in Foods. FDA. [Link]

-

Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. Lund University. [Link]

-

maple furanone 5-ethyl-3-hydroxy-4-methyl-2(5H). The Good Scents Company. [Link]

-

2(5H)‐furanone in food (meat, cheese and fish). EURL-PC. [Link]

-

Biosynthesis of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone by yeasts. ACS Publications. [Link]

-

Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. SpringerLink. [Link]

-

Dihydro-2-methyl-3(2H)-furanone. PubChem. [Link]

-

Stability of thiols in an aqueous process flavoring. PubMed. [Link]

-

Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. imreblank.ch [imreblank.ch]

- 3. researchgate.net [researchgate.net]

- 4. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. eurl-pc.eu [eurl-pc.eu]

- 13. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. portal.fis.tum.de [portal.fis.tum.de]

- 15. portal.fis.tum.de [portal.fis.tum.de]

- 16. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of 5-Methylfuran-3(2H)-one and its Analogs in the Maillard Reaction

An In-depth Technical Guide for Researchers and Scientists

Executive Summary: The Maillard reaction, a cornerstone of flavor chemistry, is responsible for generating a vast array of compounds that define the sensory profile of thermally processed foods. Among these are 3(2H)-furanones, a class of potent aroma molecules prized for their sweet, caramel-like, and fruity notes. This technical guide provides an in-depth exploration of the formation of 5-methyl-3(2H)-furanone and its critical hydroxylated analog, 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), through Maillard reaction pathways. We will dissect the core chemical mechanisms, examine the key precursors and environmental factors that govern reaction yields, and provide detailed experimental protocols for researchers seeking to study these transformations in a laboratory setting. This document is intended for scientists in food chemistry, flavor science, and related fields, offering a synthesis of established knowledge and practical methodologies.

Part 1: The Significance of 3(2H)-Furanones in Flavor Chemistry

The Maillard reaction is a complex cascade of non-enzymatic browning reactions that occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[1][2] First described by Louis Camille Maillard in 1912, this reaction is fundamental to the development of color, aroma, and flavor in everything from baked bread and roasted coffee to seared meat.[1][3]

Within the complex mixture of Maillard reaction products (MRPs), 3(2H)-furanones are of particular interest due to their potent sensory impact.[4] Compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®) and its structural analog 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) are key flavor compounds in many fruits and thermally processed foods, contributing characteristic sweet and caramel-like aromas.[5][6] While several furanone structures exist, this guide focuses on the C5-skeleton furanone, 4-hydroxy-5-methyl-3(2H)-furanone, which is the direct and primary furanone product derived from pentose sugars in the Maillard reaction.[7] Understanding its formation provides a foundational model for other related furanones.

Part 2: Core Formation Mechanisms

The formation of furanones is generally understood to occur in the intermediate stages of the Maillard reaction, following the initial condensation and rearrangement steps. The central pathway proceeds through a 1-deoxyosone intermediate.[4][7]

Primary Formation Pathway from Pentoses

The most direct route to 4-hydroxy-5-methyl-3(2H)-furanone involves the reaction of a five-carbon (pentose) sugar, such as D-xylose, with an amino acid. The mechanism can be broken down into three key stages:

-

Amadori Rearrangement: The reaction begins with the condensation of the carbonyl group of the pentose sugar and a free amino group from an amino acid. This forms an N-substituted glycosylamine, which subsequently rearranges to a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori rearrangement product (ARP).[1][3]

-

Formation of 1-Deoxypentosone: The Amadori product undergoes 2,3-enolisation. This key step involves the elimination of the amino acid and results in the formation of a 1-deoxypentosone, a highly reactive α-dicarbonyl intermediate.[4][7]

-

Cyclization and Dehydration: The 1-deoxypentosone intermediate then undergoes intramolecular cyclization and subsequent dehydration to yield the stable 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) ring structure.[7]

Caption: Primary pathway for norfuraneol formation from pentose sugars.

Alternative and Secondary Pathways

The Maillard reaction is rarely linear. Side reactions and alternative pathways contribute to the diversity of final products.

-

Sugar Fragmentation: In addition to the intact skeleton pathway described above, furanones can also be formed via the recombination of smaller sugar degradation products.[7] Under certain conditions, sugars can fragment into reactive C2 and C3 units, which can then recombine to form the furanone skeleton.[8]

-

Strecker-Assisted Chain Elongation: The interaction with amino acids is not limited to catalysis. Amino acids can undergo Strecker degradation, a reaction with dicarbonyl compounds (like the 1-deoxyosone intermediate) to produce Strecker aldehydes and α-aminoketones.[2] These Strecker aldehydes can then participate in the reaction. For example, a C5-intermediate (1-deoxypentosone) from a pentose can react with formaldehyde (a C1 Strecker aldehyde from glycine) to form 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), a C6-furanone.[7] This highlights how the choice of amino acid can directly alter the final furanone structure.

Caption: Formation of a C6-furanone via Strecker aldehyde incorporation.

Part 3: Key Factors Influencing Furanone Formation

The yield and profile of furanones produced in the Maillard reaction are highly dependent on the initial composition of the reactants and the physical conditions of the reaction environment.

| Influencing Factor | Parameter | Effect on 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) Formation | Citation(s) |

| Precursors | Sugar Type | Pentoses (e.g., D-xylose, ribose) are the direct precursors. Hexoses lead to different furanones (e.g., Furaneol). | [4][7] |

| Amino Acid | Essential for initiating the Maillard reaction. The type of amino acid can influence reaction rates and lead to alternative products via Strecker degradation. | [7][9] | |

| Reaction Conditions | Temperature | Higher temperatures generally increase the reaction rate and yield. However, excessive heat can promote sugar fragmentation and other degradation pathways, potentially lowering the yield of specific furanones. | [9][10] |

| pH | Reaction pH significantly impacts the mechanism. Neutral pH (e.g., 7.0) is effective for model systems.[7] Acidic conditions (pH < 7) can favor sugar dehydration to furfurals, an alternative pathway.[1] The reaction of furanones with other compounds like cysteine is also pH-dependent.[11] | ||

| Water Activity (aw) | The Maillard reaction rate is maximal at intermediate water activity (aw 0.6-0.8). Very low or very high water content slows the reaction. | [12] |

Part 4: Experimental Methodologies

Studying the formation of volatile and semi-volatile flavor compounds requires carefully controlled model systems and sensitive analytical techniques.

Protocol 1: Generation of Norfuraneol in a Model System

This protocol describes a method for generating and studying the formation of norfuraneol from D-xylose and an amino acid in a buffered aqueous solution, based on established methodologies.[4][7]

Objective: To generate 4-hydroxy-5-methyl-3(2H)-furanone under controlled laboratory conditions to study the impact of precursors and reaction parameters.

Materials:

-

D-Xylose (≥99%)

-

Amino Acid (e.g., Glycine or L-Alanine, ≥99%)

-

Sodium Phosphate Dibasic (Na₂HPO₄)

-

Deionized Water

-

Hydrochloric Acid (HCl), 2 mol L⁻¹

-

Sodium Chloride (NaCl)

-

Diethyl Ether (Et₂O), anhydrous

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Reaction vials (borosilicate glass, screw-cap)

-

Heating block or water bath

-

Rotation perforator for continuous liquid-liquid extraction (or standard LLE glassware)

Procedure:

-

Preparation of Reaction Buffer: Prepare a 0.2 mol L⁻¹ sodium phosphate buffer. Adjust the pH to 7.0 using HCl.

-

Reactant Preparation: In a reaction vial, dissolve D-xylose (e.g., 5 mmol) and the chosen amino acid (e.g., 5 mmol) in 5 mL of the pH 7.0 phosphate buffer.

-

Maillard Reaction: Securely cap the vial and place it in a heating block or water bath pre-heated to 90°C. Heat for 1 hour.

-

Reaction Quenching & Dilution: After heating, immediately cool the vial in an ice bath to stop the reaction. Add 100 mL of deionized water to the reaction mixture.

-

Sample Preparation for Extraction: Saturate the diluted mixture with NaCl (approx. 40 g) to improve extraction efficiency. Adjust the pH of the solution to 4.0 with 2 mol L⁻¹ HCl.

-

Extraction of Neutrals: Transfer the mixture to a continuous liquid-liquid extractor (rotation perforator) and extract with 50 mL of diethyl ether overnight. Alternatively, perform manual LLE with three portions of 50 mL diethyl ether.

-

Drying and Concentration: Collect the organic phase and dry it over anhydrous Na₂SO₄ at 4°C. Carefully concentrate the dried extract to a final volume of 0.5 mL under a gentle stream of nitrogen.

-

Analysis: The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Workflow for model system preparation and analysis.

Protocol 2: Analytical Method for Furanone Quantification

Objective: To identify and quantify 4-hydroxy-5-methyl-3(2H)-furanone in the prepared extract using GC-MS.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: A polar wax-type column (e.g., DB-Wax or FFAP) is suitable for separating these compounds. Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

GC-MS Parameters (Example):

-

Injection: 1 µL, splitless mode, injector temperature: 250°C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp 1: Increase to 150°C at a rate of 4°C/min.

-

Ramp 2: Increase to 240°C at a rate of 10°C/min.

-

Final hold: Hold at 240°C for 5 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full scan from m/z 35 to 350 for identification. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of norfuraneol (e.g., m/z 114, 85, 57, 43).

-

Quantification:

-

An internal standard (e.g., 2-methyl-3-heptanone, not naturally present in the sample) should be added to the sample before extraction for accurate quantification.

-

A calibration curve should be prepared using an authentic standard of 4-hydroxy-5-methyl-3(2H)-furanone.

Part 5: Conclusion and Future Perspectives

The formation of 4-hydroxy-5-methyl-3(2H)-furanone and related compounds is a well-defined yet sensitive process within the broader Maillard reaction network. Its primary pathway from pentoses via a 1-deoxypentosone intermediate is well-established, yet the final yield and product profile are profoundly influenced by a complex interplay of precursor composition, temperature, and pH. The ability of amino acids to not only catalyze the reaction but also to become incorporated into the final product through Strecker degradation highlights the combinatorial nature of flavor generation.

For researchers and drug development professionals, understanding these pathways is crucial. In food science, it allows for the targeted generation of desirable flavors. In other fields, knowledge of Maillard reaction products is important as they can also be formed in vivo as Advanced Glycation End-products (AGEs).

Future research will likely focus on detailed kinetic modeling to predict furanone yields under varying conditions, the use of advanced isotopic labeling studies to further elucidate complex fragmentation and recombination pathways, and exploring the impact of less common sugars and amino acids on the final flavor profile.

References

- 1. The Maillard reaction in traditional method sparkling wine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maillard reaction - Wikipedia [en.wikipedia.org]

- 3. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. imreblank.ch [imreblank.ch]

- 5. mdpi.com [mdpi.com]

- 6. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. imreblank.ch [imreblank.ch]

- 8. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic insights into furan formation in Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 5-Methylfuran-3(2H)-one and its Derivatives

Abstract

Furanones, particularly 5-Methylfuran-3(2H)-one and its hydroxylated analogs like 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), are a class of heterocyclic compounds of immense interest due to their potent sensory properties and biological activities. They are key contributors to the desirable aromas of a vast array of fruits and thermally processed foods. While their formation through the Maillard reaction during heating is well-documented, the enzymatic pathways responsible for their biosynthesis in plants and microorganisms represent a sophisticated area of metabolic engineering and flavor science. This guide provides a detailed exploration of the known biosynthetic pathways, focusing on the key precursors, enzymatic transformations, and critical intermediates involved in the formation of these high-value compounds. We will dissect the distinct routes elucidated in microorganisms like Zygosaccharomyces rouxii and in plants such as the strawberry (Fragaria x ananassa), offering field-proven insights into the experimental methodologies used to uncover these complex biological processes.

Introduction: The Significance of Furanones in Nature and Industry

Furanones are defined by a furan ring structure containing a ketone group.[1] While the core structure of this compound is a known entity,[2] its 4-hydroxy derivatives have garnered the most significant scientific and commercial attention. Compounds such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 4-hydroxy-5-methyl-3(2H)-furanone (HMF or norfuraneol) are powerful aroma agents, imparting sweet, caramel-like, and fruity notes to products like strawberries, pineapples, coffee, and soy sauce.[3][4] Their low odor thresholds make them impactful even at trace concentrations.[3]

Beyond their role as flavorants, these molecules exhibit diverse biological functions. For instance, 4-hydroxy-5-methyl-3(2H)-furanone acts as a male pheromone in the cockroach Eurycotis floridana, while the 2,5-dimethyl derivative can deter fungal growth on strawberries.[3] Their formation occurs via two primary routes:

-

Thermally-Induced Formation: Primarily through the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids during the heating of food.[5][6]

-

Biosynthesis: Enzymatically controlled pathways in plants, yeasts, and bacteria, which convert central carbohydrate metabolites into the final furanone structures.[5][7]

This guide focuses exclusively on the latter, delving into the nuanced enzymatic cascades that constitute the biological origin of these important molecules.

Microbial Biosynthesis: The Zygosaccharomyces rouxii Model

The yeast Zygosaccharomyces rouxii, crucial for the fermentation of soy sauce (shoyu) and miso, is a well-studied model for furanone biosynthesis.[8] Research has demonstrated its capacity to produce norfuraneol from simple carbohydrate precursors.

Precursors and Key Intermediates

Studies using cytosolic extracts of Z. rouxii have shown that norfuraneol (HMF) can be generated from a variety of phosphorylated sugars, including D-fructose-1,6-diphosphate (FBP), D-fructose-6-phosphate, D-glucose-6-phosphate, and D-ribose-5-phosphate.[9] This points to the central metabolic pathways of glycolysis and the pentose phosphate pathway (PPP) as the foundational source for the furanone backbone.

The critical insight from these studies is the identification of D-ribulose-5-phosphate as the likely immediate, non-enzymatic precursor to norfuraneol.[9] The enzymatic machinery within the yeast cytosol actively converts the aforementioned sugar phosphates into this key intermediate, which then chemically transforms into the final furanone product.[9]

Enzymatic Pathway

The conversion of various hexose phosphates to D-ribulose-5-phosphate involves a series of well-characterized enzymes present in the yeast's cytosol.[9] The pathway leverages enzymes from the upper stages of glycolysis and the oxidative phase of the PPP.

Caption: Enzymatic conversion of hexose phosphates to norfuraneol in Z. rouxii.

The causality behind this pathway is rooted in metabolic efficiency. The yeast utilizes highly abundant central metabolites and shunts them through existing enzymatic infrastructure (glycolysis and PPP) to generate D-ribulose-5-phosphate. This intermediate possesses the requisite carbon skeleton and functional groups that, under physiological conditions, can spontaneously cyclize and dehydrate to form the stable furanone ring structure.

Plant Biosynthesis: The Strawberry (Fragaria x ananassa) Model

The biosynthesis of the key strawberry flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), has been a subject of intensive research, revealing a distinct and highly specific enzymatic final step.

Precursors and Pathway Elucidation

Similar to microbial systems, carbohydrates are the primary precursors for HDMF in strawberries. Radiotracer studies confirmed that D-fructose-1,6-diphosphate and D-fructose-6-phosphate are efficient progenitors of the furanone skeleton.[5][10] An experiment using in vitro grown strawberries demonstrated that supplementing the growth medium with D-fructose-6-phosphate led to a 125% average increase in total furanone content, strongly implicating it as a direct precursor.[10]

The key divergence from the microbial pathway lies in the final enzymatic step. In strawberries, the ripening-induced enzyme Fragaria x ananassa enone oxidoreductase (FaEO) , previously identified as a quinone oxidoreductase (FaQR), catalyzes the formation of HDMF.[6][11]

The Terminal Enzymatic Step: A Highly Specific Reduction

The immediate precursor to HDMF is a highly reactive and unstable compound, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) .[5][6] The FaEO enzyme catalyzes the NAD(P)H-dependent reduction of the exocyclic double bond of HMMF to yield the final HDMF product.[11]

This terminal step is critical for the accumulation of HDMF during fruit ripening. The expression of the FaEO enzyme is ripening-induced, ensuring that the production of this key flavor compound is temporally linked to the fruit's maturation process.

Caption: Postulated biosynthetic pathway of HDMF in strawberry fruit.

Crystallographic analysis of the FaEO enzyme has revealed that the 4R-hydride from the NAD(P)H cofactor is transferred to the exocyclic carbon of HMMF. This creates a cyclic enolate intermediate that is subsequently protonated to form the stable HDMF molecule.[11] This detailed mechanistic understanding provides a foundation for the potential protein engineering of these enzymes for biocatalytic applications.

Summary of Precursor Efficiency

The efficiency with which different carbohydrate precursors are converted into furanones underscores their position within central metabolism. The following table summarizes findings from radiotracer studies in strawberries.

| Precursor | Relative Incorporation into Furanones (%) | Source |

| D-Glucose | 0.032 - 0.035 | [5] |

| D-Fructose | 0.202 | [5] |

| D-Glucose-6-Phosphate | 0.147 | [5] |

| D-Fructose-1,6-Diphosphate | 0.289 | [5] |

This data highlights that D-fructose-1,6-diphosphate, a key intermediate in glycolysis, is the most efficient precursor among those tested for furanone biosynthesis in strawberries, indicating the pathway branches off after the initial phosphorylation and isomerization steps of glucose metabolism.[5]

Experimental Protocols for Pathway Investigation

The elucidation of these biosynthetic pathways relies on robust experimental methodologies. The protocols described below represent self-validating systems for identifying intermediates and characterizing enzymatic activity.

Protocol: Trapping of α-Dicarbonyl Intermediates in Yeast Culture

Rationale: The formation of the furanone ring is believed to proceed through reactive α-dicarbonyl intermediates. Using a trapping agent allows for the stabilization and identification of these transient compounds. o-Phenylenediamine is a classic choice as it reacts specifically with α-dicarbonyls to form stable, UV-active quinoxaline derivatives that can be readily analyzed by HPLC.[8]

Methodology:

-

Culture Preparation: Cultivate Zygosaccharomyces rouxii in a suitable medium supplemented with a precursor (e.g., 1% D-fructose-1,6-bisphosphate).

-

Addition of Trapping Agent: Add o-phenylenediamine to the culture medium to a final concentration of 10 mM. An identical culture without the trapping agent serves as a negative control.

-

Incubation: Incubate the cultures under standard growth conditions (e.g., 30°C, pH 4-5) for a defined period (e.g., 48-72 hours).

-

Sample Preparation: Centrifuge the culture to remove yeast cells. Filter-sterilize the supernatant.

-

HPLC Analysis: Analyze the supernatant using reverse-phase High-Pressure Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water/formic acid.

-

Detection: Monitor at wavelengths characteristic of quinoxaline derivatives (e.g., 315 nm).

-

-

Validation: Compare the chromatograms of the trapped sample with the negative control. The appearance of new, distinct peaks in the trapped sample indicates the formation of α-dicarbonyl intermediates. These peaks can be collected and further characterized by LC-MS and NMR to confirm their structure.[8]

Caption: Experimental workflow for trapping α-dicarbonyl intermediates.

Protocol: Enzyme Assays from Cytosolic Extracts

Rationale: To confirm that the enzymatic machinery for converting various sugar phosphates is present and active, specific enzyme assays are performed on cytosolic extracts. This validates the proposed pathway steps.[9]

Methodology:

-

Preparation of Cytosolic Extract:

-

Harvest yeast cells from a liquid culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Resuspend cells in the buffer containing protease inhibitors and lyse the cells (e.g., using a French press or bead beater).

-

Perform ultracentrifugation to pellet cell debris and organelles, retaining the supernatant (cytosolic extract).

-

-

Enzyme Activity Assays: Conduct spectrophotometric assays by monitoring the change in NAD(P)H absorbance at 340 nm.

-

Glucose-6-Phosphate Dehydrogenase: Assay mix contains buffer, NADP+, and the cytosolic extract. The reaction is initiated by adding D-glucose-6-phosphate.

-

6-Phosphogluconate Dehydrogenase: Assay mix contains buffer, NADP+, and the extract. The reaction is initiated by adding 6-phosphogluconate.

-

Phosphohexose Isomerase: This is a coupled assay. The mix contains buffer, NADP+, extract, and an excess of glucose-6-phosphate dehydrogenase. The reaction is initiated by adding D-fructose-6-phosphate. The product, G6P, is immediately converted by the coupling enzyme, generating NADPH.

-

-

Data Analysis: Calculate the specific activity of each enzyme (e.g., in units per milligram of protein). The confirmation of these activities provides direct evidence for the cell's capability to channel hexose phosphates into the pentose phosphate pathway, leading to the key precursor, D-ribulose-5-phosphate.[9]

Conclusion and Future Outlook

The biosynthesis of this compound and its vital 4-hydroxy derivatives is a tale of two distinct biological strategies. In microorganisms like Z. rouxii, the pathway leverages existing central metabolic enzymes to produce a key pentose phosphate intermediate that spontaneously yields the final product. In contrast, higher plants like the strawberry have evolved a highly specific, ripening-induced terminal enzyme, FaEO, to control the formation of their characteristic furanone flavor compound from a reactive methylene precursor.

While significant progress has been made, gaps in our knowledge remain, particularly concerning the intermediate enzymatic steps leading to HMMF in plants.[7] Future research, leveraging transcriptomics, proteomics, and advanced analytical chemistry, will be crucial to fully elucidate these pathways. A complete understanding will not only deepen our knowledge of plant secondary metabolism but also unlock new possibilities for the biotechnological production of these high-value natural flavor compounds, meeting the growing industrial demand for natural and sustainable ingredients.

References

- Hauck, T., Brühlmann, F., & Schwab, W. (2003).

- Tate, M. E., & Ames, J. M. (1995).

- Giménez-Espinosa, R., et al. (2012). Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.

- Haffner, T., & Tressl, R. (1999). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate.

- Raab, T., et al. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI.

- Raab, T., et al. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). PubMed Central.

- Perfumer & Flavorist. (2021). Natural Advantage's 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone. Perfumer & Flavorist.

- Smolecule. (2023). 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one. Smolecule.

- Raab, T., et al. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol).

- PubChem. (n.d.). 4-Hydroxy-5-methyl-3(2H)-furanone.

- FooDB. (2010). Showing Compound 5-Methyl-3(2H)-furanone (FDB009831). FooDB.

- ACS Publications. (n.d.). Mechanism of formation of 4-hydroxy-5-methyl-3(2H)-furanone, a component of beef flavor, from Amadori products. Journal of Agricultural and Food Chemistry.

- The Good Scents Company. (n.d.). ethyl furaneol 2-ethyl-4-hydroxy-5-methylfuran-3-one. The Good Scents Company.

- Sanz, C., et al. (1999). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry.

- The Good Scents Company. (n.d.). 5-methyl-3(2H)-furanone, 3511-32-8. The Good Scents Company.

Sources

- 1. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831) - FooDB [foodb.ca]

- 2. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]

- 3. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. mdpi.com [mdpi.com]

- 6. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of 5-methyl-4-hydroxy-3[2H]-furanone in cytosolic extracts obtained from Zygosaccharomyces rouxii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Data for 5-Methylfuran-3(2H)-one: An In-depth Technical Guide

Introduction

5-Methylfuran-3(2H)-one is a member of the furanone family, a class of heterocyclic compounds that are significant scaffolds in medicinal chemistry and natural products.[2] The precise elucidation of their molecular structure is paramount for understanding their biological activity and for quality control in synthetic processes. This guide delves into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired resolution of the spectra. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A 90° pulse angle and a longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

Expected ¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show three distinct signals. The predicted chemical shifts (δ) in ppm relative to TMS are outlined below. These predictions are based on the analysis of similar furanone structures.[3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-C5 | ~2.0 - 2.3 | Singlet (s) or narrow multiplet | 3H |

| H-C4 | ~5.2 - 5.5 | Singlet (s) or narrow multiplet | 1H |

| H₂-C2 | ~4.5 - 4.8 | Singlet (s) | 2H |

Interpretation:

-

The methyl protons at C5 are expected to be in the allylic region and will likely appear as a singlet or a very narrowly coupled multiplet due to long-range coupling with the vinyl proton at C4.

-

The vinyl proton at C4 is in a unique electronic environment, deshielded by the adjacent carbonyl group and the double bond, leading to a downfield shift.

-

The methylene protons at C2 are adjacent to the oxygen atom and the carbonyl group, which will also shift them downfield. Their chemical equivalence would result in a singlet.

Expected ¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C3) | ~195 - 205 |

| C=C (C5) | ~170 - 180 |

| C=C (C4) | ~100 - 110 |

| O-CH₂ (C2) | ~70 - 80 |

| CH₃ | ~15 - 25 |

Interpretation:

-

The carbonyl carbon (C3) is the most deshielded carbon and will appear significantly downfield.

-

The olefinic carbons (C4 and C5) will be in the typical range for double bonds, with C5 being further downfield due to its attachment to the oxygen atom.

-

The methylene carbon (C2) attached to the ring oxygen will be in the characteristic range for an ether-like carbon.

-

The methyl carbon (CH₃) will be the most shielded, appearing at the upfield end of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the carbon-carbon double bond. Data from related furanones, such as 4-hydroxy-5-methyl-3(2H)-furanone, can provide a reference for expected peak positions.[4][5]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated ketone) | 1700 - 1720 | Strong |

| C=C (in-ring) | 1640 - 1660 | Medium |

| C-O-C (ether) | 1050 - 1150 | Strong |

| C-H (sp³ and sp²) | 2850 - 3100 | Medium-Weak |

Interpretation:

-

A strong, sharp peak in the region of 1700-1720 cm⁻¹ is a clear indicator of the conjugated ketone carbonyl group.

-

The absorption for the C=C double bond within the ring is expected to be of medium intensity.

-

The strong C-O-C stretching vibration is characteristic of the furanone ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound (Molecular Weight: 98.10 g/mol ) is expected to show a molecular ion peak (M⁺˙) at m/z 98. The fragmentation pattern can be predicted based on studies of similar 3(2H)-furanones.[6]

Table of Expected Fragments:

| m/z | Proposed Fragment |

| 98 | [C₅H₆O₂]⁺˙ (Molecular Ion) |

| 83 | [M - CH₃]⁺ |

| 70 | [M - CO]⁺˙ |

| 55 | [M - CH₃ - CO]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation of Fragmentation: The fragmentation of 3(2H)-furanones is often initiated by the cleavage of the bonds adjacent to the carbonyl group.

-

Loss of a methyl radical (CH₃): Cleavage of the C5-CH₃ bond would result in a fragment at m/z 83.

-

Loss of carbon monoxide (CO): A common fragmentation pathway for cyclic ketones is the loss of a neutral CO molecule, which would lead to a fragment at m/z 70.

-

Acylium ion formation: Cleavage of the ring can lead to the formation of the stable acylium ion [CH₃CO]⁺ at m/z 43.

The following diagram illustrates a plausible fragmentation pathway for this compound.

Caption: Plausible MS fragmentation of this compound.

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of this compound. By combining the predicted data from NMR and IR spectroscopy with the expected fragmentation patterns in mass spectrometry, researchers can confidently identify and verify the structure of this important furanone derivative. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results.

References

- Blank, I., et al. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.

- Farine, J.-P., et al. (1996). 4-Hydroxy-5-methyl-3(2H)-furanone and 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Chemical Ecology, 22(5), 879-889.

-

The Good Scents Company. (2023). 5-methyl-3(2H)-furanone. Retrieved from [Link]

-

NIST. (n.d.). 3(2H)-Furanone, dihydro-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 5-Methyl-3(2H)-furanone (FDB009831). Retrieved from [Link]

- Kern, J. R., & Cardellina, J. H. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

NIST. (n.d.). 3(2H)-Furanone, dihydro-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-5-methyl-3(2H)-furanone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

-

ResearchGate. (n.d.). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. Retrieved from [Link]

-

PubChem. (n.d.). Dihydro-2-methyl-3(2H)-furanone. Retrieved from [Link]

-

NIST. (n.d.). 3(2H)-Furanone, 5-methyl-2-octyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3(2H)‐furanone 3 from 5‐methoxy‐3‐oxo‐tetrahydrofuran 16. Retrieved from [Link]

-

ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H] + or... Retrieved from [Link]

-

NIST. (n.d.). 2(3H)-Furanone, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2(5H)-Furanone, 5-(2-methyl-3-methylene-4-butyl)-. Retrieved from [Link]

-

NIST. (n.d.). 2(3H)-Furanone, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | 3511-32-8 [sigmaaldrich.com]

- 2. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. imreblank.ch [imreblank.ch]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activities of Furanone Compounds

Abstract

Furanones, a significant class of five-membered heterocyclic compounds, are ubiquitously found in nature and are readily accessible through synthetic routes.[1] This guide provides a comprehensive exploration of the diverse biological activities of furanone derivatives, which have garnered substantial interest in the fields of medicinal chemistry and drug development. Possessing a versatile pharmacophore, these compounds exhibit a wide spectrum of pharmacological effects, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A primary focus of this document is the elucidation of their role as antagonists of bacterial quorum sensing (QS), a novel anti-virulence strategy to combat antimicrobial resistance.[3][4] We will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and summarize key quantitative data to provide a holistic resource for researchers, scientists, and drug development professionals.

The Furanone Scaffold: A Privileged Structure in Medicinal Chemistry

The furanone core, particularly the 2(5H)-furanone and 3(2H)-furanone isomers, serves as a foundational structure for a multitude of biologically active molecules.[5] Naturally occurring furanones are key contributors to the flavor and aroma of many fruits and cooked foods, while others are produced by marine organisms as chemical defense agents.[6] For instance, the red algae Delisea pulchra produces a range of brominated furanones to prevent bacterial colonization on its surface.[3][6] This natural precedent has inspired the synthesis of extensive libraries of furanone derivatives, leading to the discovery of compounds with significant therapeutic potential.[2][7] Their biological versatility stems from the electrophilic nature of the α,β-unsaturated lactone system, which can engage in crucial interactions with biological macromolecules.[8]

Antimicrobial and Anti-Biofilm Activity: A Paradigm Shift in Combating Bacterial Pathogens

The rise of antibiotic-resistant bacteria necessitates novel therapeutic strategies. Furanone compounds have emerged as promising candidates, not primarily as bactericidal agents, but as inhibitors of bacterial communication and virulence.[3][4]

Mechanism of Action: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-density-dependent signaling system that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor production.[9][10] In many Gram-negative pathogens like Pseudomonas aeruginosa, QS is mediated by N-acyl homoserine lactone (AHL) autoinducers.[3][10] Halogenated furanones are structural mimics of AHLs and can effectively interfere with this signaling pathway.[3] They competitively bind to QS receptors, such as the LasR protein in P. aeruginosa, thereby preventing the binding of the native AHL autoinducer.[9][10] This antagonism disrupts the activation of downstream virulence genes, effectively disarming the pathogen without exerting direct selective pressure for resistance development.[10][11]

Caption: Quorum Sensing Inhibition by Furanone Compounds.

Direct Antimicrobial Effects

Beyond their anti-virulence activity, certain furanone derivatives exhibit direct bactericidal and fungicidal properties.[7][12] For example, specific synthetic 2(5H)-furanone sulfones have shown highly selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13] The proposed mechanism involves the induction of reactive oxygen species (ROS) within the bacterial cell, leading to widespread protein damage and cell death.[13] This multi-target approach is advantageous as it presents a lower risk for the development of resistance.[13]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The furanone scaffold is present in several compounds investigated for their anticancer properties.[2][14] Their mechanisms of action are diverse, highlighting the chemical tractability of the furanone core for developing targeted oncology drugs.

Mechanisms of Cytotoxicity

-

Cell Cycle Arrest: Certain bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase in glioma cells, preventing DNA replication and subsequent cell division.[14]

-

DNA Interaction: These same compounds have been observed to interact significantly with DNA, suggesting that DNA may be a direct molecular target, leading to the disruption of essential cellular processes.[14]

-

COX Inhibition: Some 4,5-diaryl 3(2H)-furanones act as cyclooxygenase (COX) inhibitors.[15][16] As COX enzymes are often overexpressed in various cancers, their inhibition can restrict tumor cell growth.[16][17] Furthermore, these furanone-based COX inhibitors have demonstrated synergistic effects when combined with conventional chemotherapeutic drugs like 5-fluorouracil, enhancing their overall cytotoxicity.[15][17]

Anti-inflammatory Activity

Inflammation is a critical physiological process, but its dysregulation contributes to numerous chronic diseases. Furanone derivatives have been identified as potent anti-inflammatory agents.[15][18] As mentioned, a key mechanism is the inhibition of COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[16] The anti-inflammatory efficacy of certain 4,5-diaryl 3(2H)furanones has been demonstrated in vivo using models such as the carrageenan-induced paw edema assay.[15][17] The ability to selectively target COX-1 or COX-2 isoforms is a key area of research in the development of furanone-based anti-inflammatory drugs with improved safety profiles.[16]

Quantitative Summary of Biological Activities

To provide a comparative overview, the following table summarizes the biological activities of representative furanone compounds from recent literature.

| Furanone Derivative/Compound | Biological Activity | Target Organism/Cell Line | Key Result (IC₅₀ / MIC) | Reference(s) |

| F105 (2(5H)-furanone sulfone) | Antibacterial | S. aureus, B. subtilis | MIC: 8–16 µg/mL | [7][13] |

| Compound 4e (bis-2(5H)-furanone) | Anticancer (Cytotoxicity) | C6 glioma cells | IC₅₀: 12.1 µM | [14] |

| F-derivative (-SOMe substituted furan-3(2H)-one) | Anti-inflammatory | COX-1 Enzyme | IC₅₀: 2.8 µM | [15][16] |

| F-derivative (-SOMe substituted furan-3(2H)-one) | Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer) | IC₅₀: 10 µM | [15][16] |

| F-derivative (-SOMe substituted furan-3(2H)-one) | Anticancer (Cytotoxicity) | HSC-3 (Squamous Cell Carcinoma) | IC₅₀: 7.5 µM | [15][16] |

| (5S)-cis-gregatin B | Antimicrobial | Bacillus subtilis | MIC: 8.33 µg/mL | [19] |

Experimental Design & Protocols

The evaluation of furanone bioactivity requires robust and validated experimental workflows. The following diagram illustrates a general screening process, followed by detailed protocols for two fundamental assays.

Caption: General Experimental Workflow for Furanone Bioactivity Screening.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a furanone compound that prevents visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its efficiency in screening multiple compounds and concentrations simultaneously. It provides a quantitative measure (MIC) of antimicrobial activity, which is a standard metric for comparing potency.

-

Preparation of Stock Solution: Dissolve the furanone compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The solvent choice is critical to ensure compound solubility without exhibiting toxicity to the test organism at the final concentration.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Standardization is crucial for reproducibility.

-